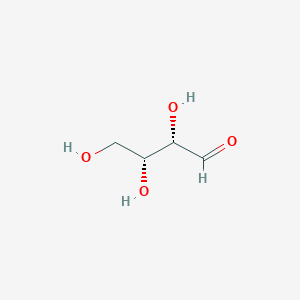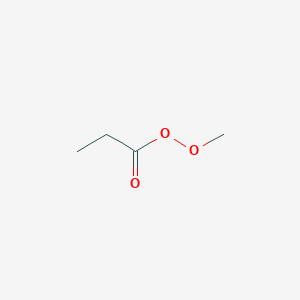
Methyl propaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl propaneperoxoate is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a peroxide compound that is commonly used as a radical initiator in various chemical reactions. Its chemical formula is C4H8O3, and it is also known as MPPE or MPP.
Wirkmechanismus
Methyl propaneperoxoate acts as a radical initiator by undergoing homolytic cleavage to produce two methyl radicals. These radicals are highly reactive and can initiate various chemical reactions, such as polymerization and oxidation reactions. The mechanism of action of methyl propaneperoxoate is highly dependent on the reaction conditions and the nature of the reactants.
Biochemische Und Physiologische Effekte
Methyl propaneperoxoate is not typically used in biochemical or physiological studies due to its highly reactive and unstable nature. It can cause severe skin and eye irritation and may be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl propaneperoxoate is a highly reactive and efficient radical initiator that is commonly used in laboratory experiments. It is easy to handle and has a relatively low cost. However, its unstable nature and potential for explosive decomposition limit its use in certain applications. Additionally, it can be difficult to control the reaction conditions and the nature of the resulting products.
Zukünftige Richtungen
There are several potential future directions for the use of methyl propaneperoxoate in scientific research. One area of interest is the development of new polymerization reactions using methyl propaneperoxoate as a radical initiator. Additionally, there is growing interest in the use of methyl propaneperoxoate in the synthesis of novel organic compounds and pharmaceuticals. Finally, there is potential for the use of methyl propaneperoxoate in the development of new materials and technologies, such as nanomaterials and electronic devices.
Synthesemethoden
Methyl propaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with methyl propionate. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a clear, colorless liquid that is highly reactive and unstable.
Wissenschaftliche Forschungsanwendungen
Methyl propaneperoxoate has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, such as the synthesis of polyethylene and polypropylene. It is also used in the production of various organic compounds, such as esters and ethers. Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
155249-05-1 |
|---|---|
Produktname |
Methyl propaneperoxoate |
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.1 g/mol |
IUPAC-Name |
methyl propaneperoxoate |
InChI |
InChI=1S/C4H8O3/c1-3-4(5)7-6-2/h3H2,1-2H3 |
InChI-Schlüssel |
YWTJTYXQYJSKNB-UHFFFAOYSA-N |
SMILES |
CCC(=O)OOC |
Kanonische SMILES |
CCC(=O)OOC |
Synonyme |
Propaneperoxoic acid, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



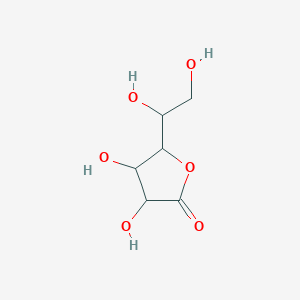
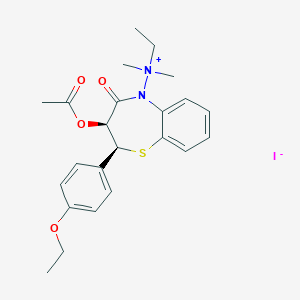
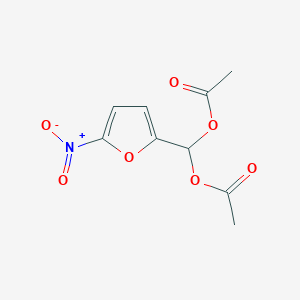
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
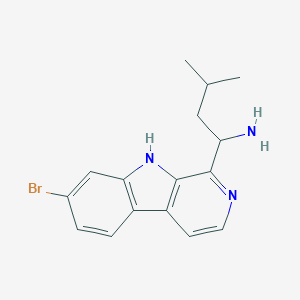
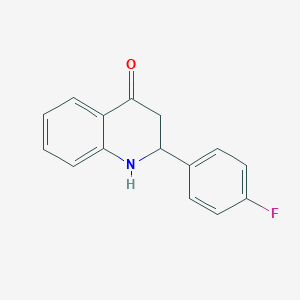
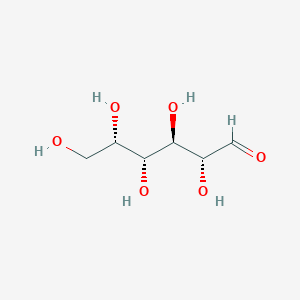
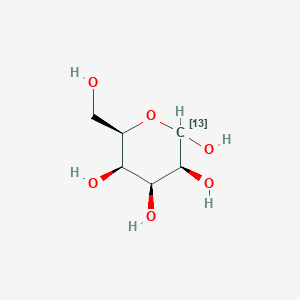
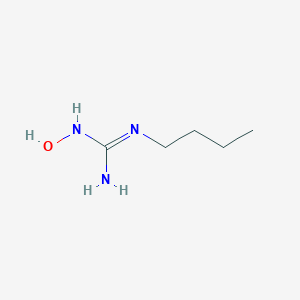
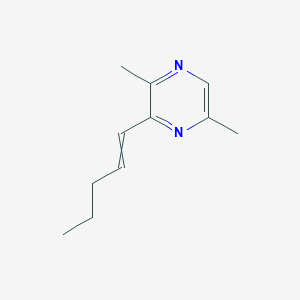
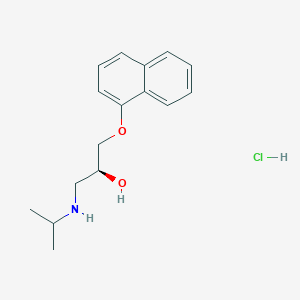
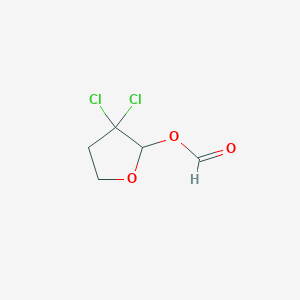
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
